Cas no 1782602-22-5 (1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid)

1-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a fused pyrrolopyridine core linked to a cyclopentane ring. This compound is of interest in medicinal chemistry due to its structural rigidity and potential as a scaffold for bioactive molecules. The presence of both a carboxylic acid group and a nitrogen-rich aromatic system enhances its utility in drug design, enabling interactions with biological targets through hydrogen bonding and π-stacking. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for developing kinase inhibitors or other therapeutic agents. The compound's stability and solubility profile further support its applicability in pharmaceutical research.
1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid structure
1782602-22-5 structure
商品名:1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid
CAS番号:1782602-22-5
MF:C14H16N2O2
メガワット:244.289043426514
CID:6378207
PubChem ID:82664590

1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid
    • 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
    • EN300-1760858
    • 1782602-22-5
    • インチ: 1S/C14H16N2O2/c1-16-9-11(10-5-4-8-15-12(10)16)14(13(17)18)6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18)
    • InChIKey: HPBASMICEGVIAW-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2=CN(C)C3C2=CC=CN=3)CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 244.121177757g/mol
  • どういたいしつりょう: 244.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 55.1Ų

1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1760858-10g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
10g
$5221.0 2023-09-20
Enamine
EN300-1760858-5g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
5g
$3520.0 2023-09-20
Enamine
EN300-1760858-1g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
1g
$1214.0 2023-09-20
Enamine
EN300-1760858-0.1g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
0.1g
$1068.0 2023-09-20
Enamine
EN300-1760858-0.05g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
0.05g
$1020.0 2023-09-20
Enamine
EN300-1760858-0.5g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
0.5g
$1165.0 2023-09-20
Enamine
EN300-1760858-5.0g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
5g
$3520.0 2023-05-23
Enamine
EN300-1760858-2.5g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
2.5g
$2379.0 2023-09-20
Enamine
EN300-1760858-10.0g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
10g
$5221.0 2023-05-23
Enamine
EN300-1760858-0.25g
1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid
1782602-22-5
0.25g
$1117.0 2023-09-20

1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acid 関連文献

1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopentane-1-carboxylic acidに関する追加情報

Professional Introduction to 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic Acid (CAS No. 1782602-22-5)

1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid (CAS No. 1782602-22-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate fused heterocyclic structure, represents a promising scaffold for the development of novel therapeutic agents. The presence of both pyrrole and pyridine moieties in its molecular framework endows it with unique electronic and steric properties, making it a valuable candidate for various biochemical applications.

The structure of 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid is notable for its complexity, featuring a cyclopentane ring conjugated with a substituted pyrrolopyridine moiety. This conformational arrangement not only influences its solubility and metabolic stability but also plays a crucial role in its interaction with biological targets. The molecular geometry of this compound has been extensively studied to understand its binding affinity and pharmacokinetic behavior, which are essential parameters in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies have revealed that the pyrrole and pyridine rings engage in specific hydrogen bonding interactions with protein receptors, suggesting its potential as an allosteric modulator. Such insights have been instrumental in designing derivatives with enhanced potency and selectivity, aligning with the current trends in medicinal chemistry.

The synthesis of 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyrrolopyridine core. These synthetic strategies not only highlight the versatility of modern organic chemistry techniques but also underscore the importance of efficient synthetic routes in industrial-scale production.

In the realm of pharmaceutical applications, this compound has shown promise as a precursor for drugs targeting neurological disorders. The fused heterocyclic system mimics natural bioactive scaffolds found in several neurotransmitter receptors, offering a rational basis for its therapeutic potential. Preliminary in vitro studies have demonstrated its ability to modulate ion channel activity, which could be relevant for treating conditions such as epilepsy and chronic pain syndromes.

The chemical properties of 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid include moderate solubility in polar organic solvents and stability under standard storage conditions. These attributes make it suitable for further derivatization and formulation into drug delivery systems. Advanced techniques such as solid-state NMR spectroscopy have been employed to elucidate its crystal structure, providing critical information for optimizing its physicochemical properties.

Current research is focused on exploring the pharmacological profile of this compound through preclinical studies. Animal models have been utilized to assess its toxicity profile and pharmacokinetic parameters, ensuring that it meets safety standards before human trials. The integration of high-throughput screening (HTS) technologies has accelerated the identification of lead compounds derived from this scaffold, facilitating rapid progression through the drug development pipeline.

The industrial significance of 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid cannot be overstated. Its unique structural features make it a versatile building block for libraries of compounds designed for drug discovery programs. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative synthetic methodologies that enhance yield and purity, making large-scale production feasible.

Future directions in the study of this compound include investigating its potential as an antiviral agent. The ability of its heterocyclic core to interact with viral proteases has been hypothesized based on structural analogies with known inhibitors. This hypothesis is being tested through targeted molecular modifications aimed at improving binding affinity and reducing side effects.

In conclusion, 1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopentane-1-carboxylic acid (CAS No. 1782602-22-5) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in drug development. As our understanding of molecular interactions deepens, compounds like this are poised to play pivotal roles in addressing unmet medical needs.

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